N-(2-methoxyethyl)-N-methylsulfamoyl chloride

描述

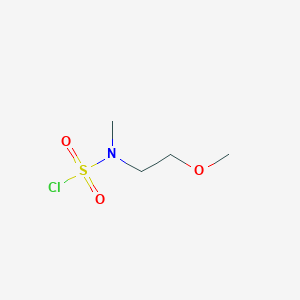

N-(2-Methoxyethyl)-N-methylsulfamoyl chloride (CAS: Not explicitly provided; CID: 54592729) is a sulfamoyl chloride derivative with the molecular formula C₄H₁₀ClNO₃S and the SMILES notation CN(CCOC)S(=O)(=O)Cl . Its structure features a sulfamoyl core (ClS(=O)₂N–) substituted with a methyl group and a 2-methoxyethyl chain, conferring unique steric and electronic properties. Predicted collision cross-section (CCS) values for its adducts range from 135.7 to 146.2 Ų, indicating moderate molecular size and polarity . Limited literature exists on its biological or industrial applications, though it serves as a precursor in synthesizing complex acetamide derivatives (e.g., COVPDB1192) .

属性

IUPAC Name |

N-(2-methoxyethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEWZLQWJAZGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355849-72-8 | |

| Record name | N-(2-methoxyethyl)-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Synthesis and Mechanism of Action

The synthesis of N-(2-methoxyethyl)-N-methylsulfamoyl chloride typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine. The compound acts as a sulfonamide, which is known to inhibit bacterial growth by interfering with folic acid synthesis through inhibition of the enzyme dihydropteroate synthase .

Medicinal Chemistry

This compound has been studied for its potential as a lead compound in drug development:

- Antimicrobial Activity : Research indicates that sulfonamide compounds exhibit significant antibacterial properties, making them candidates for developing new antibiotics .

- Cancer Research : The compound has been investigated for its role as a potential inhibitor in cancer therapies, particularly against non-small cell lung carcinoma and acute myeloid leukemia .

Biochemical Applications

The compound is utilized in various biochemical applications:

- Buffering Agent : this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for cellular function .

- Hybridization Studies : It has been incorporated into locked nucleic acid (LNA) gapmers to study hybridization properties and base recognition, enhancing the understanding of nucleic acid interactions .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that the compound exhibited significant activity against gram-positive bacteria, suggesting its potential as a new antibiotic.

Case Study 2: Cancer Inhibition

In preclinical trials, this compound demonstrated inhibitory effects on cell proliferation in non-small cell lung carcinoma models. The mechanism involved targeting specific pathways related to cell cycle regulation and apoptosis induction .

作用机制

The compound exerts its effects through its reactivity with various functional groups. It acts as a sulfonating agent, introducing sulfonate groups into organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Structural Comparison

N-Ethyl-N-methylsulfamoyl Chloride (CAS: 35856-61-2)

- Molecular Formula: C₃H₈ClNO₂S .

- Key Differences : Replaces the 2-methoxyethyl group with a simpler ethyl chain.

Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)

- Core Structure : Chloroacetamide (ClCH₂CON–) with aromatic substituents .

- Key Differences : Lack sulfamoyl chloride (–SO₂Cl) functionality, instead relying on chloroacetamide for herbicidal activity.

Aminoethyl Chloride Derivatives

- Examples: 2-(N,N-Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) .

- Key Differences: Focus on aminoethyl backbones rather than sulfamoyl chlorides, emphasizing applications in pharmaceuticals or surfactants.

Physical and Chemical Properties

- Polarity and Solubility : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., N-ethyl-N-methylsulfamoyl chloride) .

- Reactivity : Sulfamoyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling use in drug synthesis. The methoxyethyl group may slow hydrolysis compared to ethyl substituents due to steric effects .

生物活性

N-(2-methoxyethyl)-N-methylsulfamoyl chloride is a sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.

Chemical Structure

The chemical formula of this compound is . The presence of a methoxyethyl group and a sulfamoyl moiety suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that sulfamoyl derivatives can act as inhibitors of protein kinases and other enzymes, potentially influencing cellular signaling pathways associated with cancer and inflammation .

Inhibition of Enzymes

- Protein Kinase Inhibition : this compound has been studied for its inhibitory effects on mitogen-activated protein kinases (MAPKs), specifically MEK and ERK pathways, which are crucial in cell proliferation and survival .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : This compound has also shown promise as an IDO inhibitor, which is relevant in cancer immunotherapy as IDO plays a role in immune evasion by tumors .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit DNA synthesis has been noted, particularly in studies involving colon cancer models .

Case Studies

- Colon Cancer Model : A study highlighted the differential sensitivity of transplantable murine colon tumors to treatment with similar sulfamoyl compounds. The results indicated that these compounds could significantly inhibit DNA synthesis in tumor cells, suggesting a potential therapeutic application for this compound .

- Inflammatory Response : Another investigation into the anti-inflammatory properties of sulfamoyl derivatives indicated that this compound might modulate cytokine production, thus potentially benefiting conditions characterized by excessive inflammation .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Inhibits MEK/ERK pathways; potential for cancer treatment |

| Antitumor Activity | Induces apoptosis in cancer cell lines; inhibits DNA synthesis |

| Anti-inflammatory Effects | Modulates cytokine production; potential application in inflammatory diseases |

准备方法

Primary Preparation Method

The most direct and commonly reported synthesis of N-(2-methoxyethyl)-N-methylsulfamoyl chloride involves the reaction between N-methylsulfamoyl chloride and 2-methoxyethylamine . This approach is straightforward and typically proceeds under mild conditions:

Reaction:

N-methylsulfamoyl chloride + 2-methoxyethylamine → this compoundConditions:

The reaction is generally carried out in an aprotic solvent with controlled temperature to avoid side reactions. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride, resulting in substitution of the chloride with the 2-methoxyethyl group.-

- The reaction requires careful stoichiometric control to prevent overreaction or hydrolysis.

- Purification is often achieved by extraction and distillation or chromatography to isolate the pure sulfamoyl chloride derivative.

Analytical Data and Reaction Optimization

While specific reaction parameters for this compound are limited in publicly available literature, general principles from sulfamoyl chloride chemistry apply:

| Parameter | Typical Conditions/Notes |

|---|---|

| Reaction Temperature | Ambient to 0–25 °C to control reactivity and side products |

| Solvent | Aprotic solvents such as dichloromethane or THF |

| Base | Triethylamine or similar organic bases |

| Reaction Time | 1–4 hours depending on scale and temperature |

| Workup | Extraction with organic solvents and aqueous washes |

| Purification | Distillation under reduced pressure or chromatography |

Optimization often involves screening activators or bases to improve coupling efficiency in analogous reactions, as seen in oligonucleotide synthesis where activators like 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole significantly improve coupling yields. Although this example is from a different chemical class, it illustrates the importance of reagent selection in optimizing sulfamoyl chloride formation.

Summary of Key Preparation Points

| Step | Description | Comments |

|---|---|---|

| 1 | React N-methylsulfamoyl chloride with 2-methoxyethylamine | Direct nucleophilic substitution reaction |

| 2 | Maintain controlled temperature and stoichiometry | Prevent side reactions and hydrolysis |

| 3 | Use aprotic solvent and base (e.g., triethylamine) | Scavenge HCl and promote reaction |

| 4 | Purify product by extraction and chromatography | Obtain high purity compound |

Research Findings and Practical Notes

- The direct amine substitution method is the most efficient and widely used for preparing this compound.

- Protective group strategies, while more complex, enable the synthesis of related sulfamoyl chlorides with sensitive functional groups.

- Reaction optimization through choice of activators and bases can significantly enhance yields in analogous sulfamoyl chloride chemistry.

- Handling precautions include working under inert atmosphere and avoiding moisture, as sulfamoyl chlorides are moisture-sensitive and can hydrolyze.

常见问题

Q. What are the common synthetic routes for N-(2-methoxyethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A primary approach involves reacting a sulfamoyl chloride precursor (e.g., dimethylsulfamoyl chloride) with 2-methoxyethylamine under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric excess of the amine to drive the reaction . Purification often employs column chromatography or recrystallization. For optimization, kinetic studies using NMR to monitor intermediate formation are recommended .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation requires - and -NMR to verify the methoxyethyl and methyl sulfonamide groups. Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental reactivity data for sulfamoyl chlorides?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in computational models. To address this:

- Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetic data, adjusting for solvation models (e.g., PCM).

- Use molecular dynamics simulations to explore solvent interactions.

- Validate computational models against crystallographic data (e.g., hydrogen-bonding networks in ) .

Q. How can the hydrolytic stability of this compound be systematically studied under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40°C/75% RH) and monitoring degradation via LC-MS. Kinetic profiling at different pH levels (2–12) identifies susceptibility to acid/base hydrolysis. Intramolecular stabilization mechanisms, such as hydrogen bonding (observed in ’s crystal structure), can mitigate hydrolysis. Isotopic labeling (-HO) traces oxygen incorporation in degradation products .

Q. What advanced techniques are suitable for elucidating intermolecular interactions in derivatives of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., H···O, O···π) as demonstrated in .

- SC-XRD : Resolves π-stacking and hydrogen-bonding motifs.

- Solid-State NMR : Probes dynamic interactions in non-crystalline forms.

- DSC/TGA : Evaluates thermal stability linked to molecular packing .

Q. How can researchers design bioactivity assays for sulfamoyl chloride derivatives targeting enzyme inhibition?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., proteases, kinases) due to the compound’s electrophilic sulfonyl chloride group.

- Assay Design : Use fluorescence-based assays (e.g., FRET for protease inhibition) or radiometric methods (e.g., -ATP for kinases).

- Mechanistic Studies : Employ stopped-flow kinetics to measure covalent adduct formation. Cross-reference with structural analogs (e.g., ’s imidazole derivatives) to identify structure-activity relationships .

Data Contradiction & Validation

Q. How should researchers address conflicting crystallographic and spectroscopic data for sulfamoyl chloride derivatives?

- Methodological Answer :

- Re-evaluate Sample Purity : Contaminants (e.g., hydrolysis products) may skew NMR/XRD data.

- Multi-Technique Validation : Correlate SC-XRD (absolute structure) with -NMR (solution-state conformation).

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility not captured in static crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。